5-Bromoisoxazolo[5,4-c]pyridine
Description
5-Bromoisoxazolo[5,4-c]pyridine is a bicyclic heterocyclic compound characterized by an isoxazole ring fused to a pyridine moiety at the [5,4-c] position, with a bromine substituent at the 5-position. Its molecular formula is C₆H₃BrN₂O, and its structural features include a planar aromatic system with a bromine atom contributing to its electronic and steric properties . Key physicochemical data include:
Properties
Molecular Formula |
C6H3BrN2O |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
5-bromo-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H |
InChI Key |
HYLQYJQMNBJCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NOC2=CN=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminoisoxazole with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can be reacted with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoxazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-Bromoisoxazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromoisoxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to exhibit inhibitory activity against certain enzymes and receptors, such as Hsp90 and HDAC6 . These interactions can lead to various biological effects, including antiproliferative activity and modulation of cellular pathways.
Comparison with Similar Compounds
Structural Analogues
The following table compares 5-bromoisoxazolo[5,4-c]pyridine with structurally related compounds:
Key Observations :
- Positional Isomerism : The [5,4-b] isomers (e.g., compound in ) are more extensively studied than [5,4-c] derivatives, with documented synthetic routes and bioactivity.
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., ) may enhance electrophilic reactivity or ligand-receptor interactions, though this remains untested for this compound.
- Heteroatom Influence : Thiazolo derivatives (e.g., ) exhibit distinct pharmacological profiles due to sulfur’s electronegativity, contrasting with oxygen in isoxazolo compounds.
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